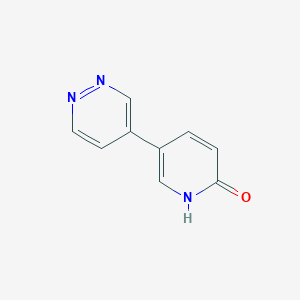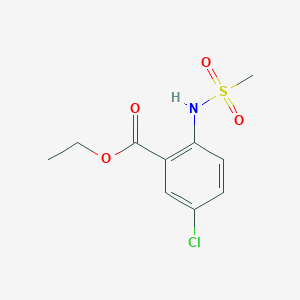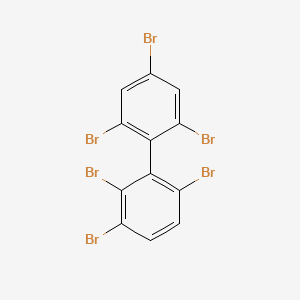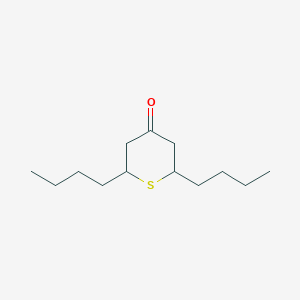
2,6-Dibutylthian-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibutylthian-4-one is an organic compound belonging to the thian-4-one family It is characterized by the presence of two butyl groups attached to the second and sixth positions of the thian-4-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutylthian-4-one typically involves the alkylation of thian-4-one with butyl halides. One common method is the reaction of thian-4-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2,6-Dibutylthian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thian-4-ol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thian-4-ol derivatives
Substitution: Various substituted thian-4-one derivatives depending on the nucleophile used
科学的研究の応用
2,6-Dibutylthian-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Dibutylthian-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,6-Diphenylthian-4-one
- 2,6-Dimethylthian-4-one
- 2,6-Diethylthian-4-one
Uniqueness
2,6-Dibutylthian-4-one is unique due to the presence of butyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
92977-88-3 |
|---|---|
分子式 |
C13H24OS |
分子量 |
228.40 g/mol |
IUPAC名 |
2,6-dibutylthian-4-one |
InChI |
InChI=1S/C13H24OS/c1-3-5-7-12-9-11(14)10-13(15-12)8-6-4-2/h12-13H,3-10H2,1-2H3 |
InChIキー |
FDBRVBQMHAWZLR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC(=O)CC(S1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



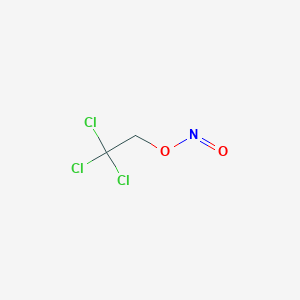
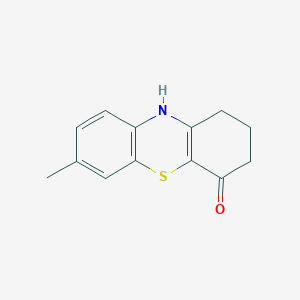
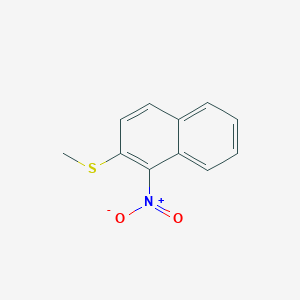
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
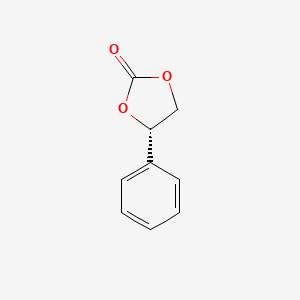
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)


![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
